SOCE inhibitor 1
Overview
Description
Store-operated calcium entry inhibitor 1 is a small molecule that inhibits store-operated calcium entry, a major pathway for calcium influx in non-excitable cells. This pathway is crucial for various cellular functions, including proliferation, motility, and apoptosis. Store-operated calcium entry inhibitor 1 has been identified as a potential therapeutic agent for diseases such as cardiovascular disease and cancer .
Preparation Methods
The synthesis of store-operated calcium entry inhibitor 1 involves several steps. One common synthetic route starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .
In industrial production, the synthesis of store-operated calcium entry inhibitor 1 typically involves large-scale chemical reactions under controlled conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Store-operated calcium entry inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Store-operated calcium entry inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study calcium signaling pathways and the role of calcium in cellular processes. In biology, it is used to investigate the effects of calcium entry on cell proliferation, motility, and apoptosis. In medicine, store-operated calcium entry inhibitor 1 is being explored as a potential therapeutic agent for diseases such as cardiovascular disease and cancer .
Mechanism of Action
Store-operated calcium entry inhibitor 1 exerts its effects by inhibiting the store-operated calcium entry pathway. This pathway is activated by the depletion of calcium stores in the endoplasmic reticulum, leading to the opening of calcium channels in the plasma membrane. Store-operated calcium entry inhibitor 1 blocks these channels, preventing calcium influx and thereby modulating various cellular functions .
Comparison with Similar Compounds
Store-operated calcium entry inhibitor 1 is unique in its ability to selectively inhibit store-operated calcium entry. Similar compounds include 2-aminoethyl diphenylborinate, which is a non-specific inhibitor of store-operated calcium entry, and other small molecules that target the same pathway. store-operated calcium entry inhibitor 1 is distinguished by its higher potency and selectivity .
References
Properties
IUPAC Name |
3-[1-[4-[4-pentan-2-yloxycarbonyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]triazol-4-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O4/c1-3-5-15(2)37-24(36)20-13-29-33(22(20)25(26,27)28)19-10-8-18(9-11-19)32-14-21(30-31-32)16-6-4-7-17(12-16)23(34)35/h4,6-15H,3,5H2,1-2H3,(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXAJYMOCWUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N3C=C(N=N3)C4=CC(=CC=C4)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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